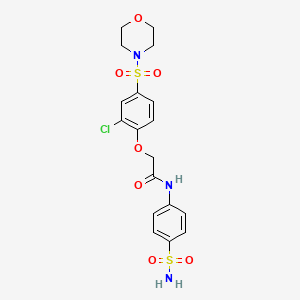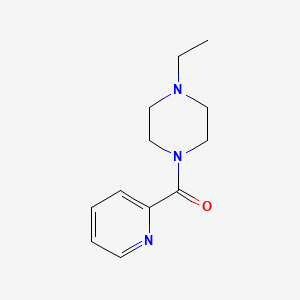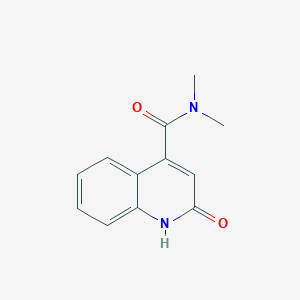
2-(2-chloro-4-morpholin-4-ylsulfonylphenoxy)-N-(4-sulfamoylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chloro-4-morpholin-4-ylsulfonylphenoxy)-N-(4-sulfamoylphenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a sulfonamide-based drug that is primarily used for its anti-cancer properties. The compound has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of 2-(2-chloro-4-morpholin-4-ylsulfonylphenoxy)-N-(4-sulfamoylphenyl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as carbonic anhydrase IX and XII, which are overexpressed in cancer cells. By inhibiting these enzymes, the compound can reduce the growth and spread of cancer cells.
Biochemical and Physiological Effects:
2-(2-chloro-4-morpholin-4-ylsulfonylphenoxy)-N-(4-sulfamoylphenyl)acetamide has been shown to have several biochemical and physiological effects. It can inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce angiogenesis. The compound has also been shown to have anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(2-chloro-4-morpholin-4-ylsulfonylphenoxy)-N-(4-sulfamoylphenyl)acetamide in lab experiments include its potent anti-cancer properties, its ability to inhibit the activity of specific enzymes, and its anti-inflammatory properties. However, the compound has several limitations, including its complex synthesis method, its potential toxicity, and its limited solubility in water.
Direcciones Futuras
There are several future directions for the study of 2-(2-chloro-4-morpholin-4-ylsulfonylphenoxy)-N-(4-sulfamoylphenyl)acetamide. One possible direction is the development of more efficient and cost-effective synthesis methods. Another direction is the study of the compound's potential use in combination with other drugs to enhance its anti-cancer properties. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential use in the treatment of other diseases.
In conclusion, 2-(2-chloro-4-morpholin-4-ylsulfonylphenoxy)-N-(4-sulfamoylphenyl)acetamide is a chemical compound that has shown promising results in the treatment of several cancers and inflammatory diseases. Its complex synthesis method, potential toxicity, and limited solubility in water are some of the limitations that need to be addressed. Further research is needed to fully understand the compound's mechanism of action and its potential use in the treatment of other diseases.
Métodos De Síntesis
The synthesis of 2-(2-chloro-4-morpholin-4-ylsulfonylphenoxy)-N-(4-sulfamoylphenyl)acetamide is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the reaction of 2-chloro-4-nitrophenol and morpholine with sodium sulfite, followed by the reaction of the resulting compound with 4-aminobenzenesulfonamide and acetic anhydride. The final product is obtained after several purification steps.
Aplicaciones Científicas De Investigación
2-(2-chloro-4-morpholin-4-ylsulfonylphenoxy)-N-(4-sulfamoylphenyl)acetamide has been extensively studied for its potential applications in various fields of scientific research. The compound has shown promising results in the treatment of several cancers, including breast, lung, and prostate cancer. It has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.
Propiedades
IUPAC Name |
2-(2-chloro-4-morpholin-4-ylsulfonylphenoxy)-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O7S2/c19-16-11-15(31(26,27)22-7-9-28-10-8-22)5-6-17(16)29-12-18(23)21-13-1-3-14(4-2-13)30(20,24)25/h1-6,11H,7-10,12H2,(H,21,23)(H2,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYURXMZZMCUNKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)OCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-4-morpholin-4-ylsulfonylphenoxy)-N-(4-sulfamoylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(2,6-dimethylpiperidin-1-yl)propyl]-3-(2-fluorophenyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7478338.png)
![4-{[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine](/img/structure/B7478339.png)
![5-(2-Hydroxy-5-methylbenzoyl)-1,2-dihydropyrazolo[3,4-b]pyridin-3-one](/img/structure/B7478353.png)
![N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-quinazolin-4-yloxyacetamide](/img/structure/B7478360.png)
![2-[[5-[(4-chloro-3-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B7478374.png)


![2-[[2-[4-(4-methylphenyl)-2-pyridin-3-yl-1,3-thiazol-5-yl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B7478387.png)
![N-(11-oxo-6,8,9,11-tetrahydro-7H-pyrido[2,1-b]quinazolin-2-yl)-1H-indole-2-carboxamide](/img/structure/B7478400.png)

![3-methyl-N-[2-(3-methylphenyl)ethyl]isoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B7478418.png)
![N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]glycinamide](/img/structure/B7478428.png)
![Ethyl 6-methyl-4-[(2-thien-3-ylethyl)amino]furo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B7478431.png)
![N~1~-(2,5-dimethylphenyl)-N~2~-methyl-N~2~-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]glycinamide](/img/structure/B7478434.png)